1-Isonicotinoylpiperidine-4-carboxylic acid

Enzymology Drug Discovery Nucleotide Metabolism

Procure 1-Isonicotinoylpiperidine-4-carboxylic acid for confirmed sub-micromolar IMPDH2 inhibition (Ki=240 nM), which its 3-carboxylic regioisomer does not achieve. As a documented lipoxygenase inhibitor with synthetic advantages (reduced steric hindrance for cleaner amide couplings), this isomer is suited to SAR investigation and lipid-antioxidant studies.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 67691-60-5
Cat. No. B1320388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isonicotinoylpiperidine-4-carboxylic acid
CAS67691-60-5
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2
InChIInChI=1S/C12H14N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h1-2,5-6,10H,3-4,7-8H2,(H,16,17)
InChIKeyPGQVNJCDBHHSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isonicotinoylpiperidine-4-carboxylic Acid (CAS 67691-60-5) Procurement Baseline: Identity and Class Context


1-Isonicotinoylpiperidine-4-carboxylic acid (CAS 67691-60-5), systematically named 1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid, is a heterocyclic small molecule comprising a piperidine-4-carboxylic acid (isonipecotic acid) core N-acylated with an isonicotinoyl moiety . This compound belongs to the class of N-isonicotinoyl piperidine carboxylic acids, a series of structurally related regioisomers and analogs that serve as versatile intermediates in medicinal chemistry . While it is commercially available as a research reagent with a typical purity specification of ≥95%, its procurement as a standalone entity rather than a generic building block must be justified by specific, quantifiable performance attributes that distinguish it from its close structural analogs.

Why 1-Isonicotinoylpiperidine-4-carboxylic Acid Cannot Be Interchanged with Other N-Isonicotinoyl Piperidine Regioisomers


Despite sharing identical molecular formula (C₁₂H₁₄N₂O₃) and molecular weight (234.25 g/mol) with its 2-carboxylic and 3-carboxylic acid regioisomers (CAS 67691-58-1 and 67691-63-8, respectively), 1-isonicotinoylpiperidine-4-carboxylic acid exhibits fundamentally distinct molecular recognition, physicochemical, and reactivity profiles that preclude generic substitution [1]. The position of the carboxylic acid substituent on the piperidine ring dictates the compound's three-dimensional pharmacophore geometry, hydrogen-bonding network capabilities, and the orientation of the ionizable carboxylate group relative to the isonicotinoyl moiety. These structural differences translate directly into measurable divergence in enzyme inhibition potency, chromatographic behavior, and downstream synthetic utility. The following quantitative evidence establishes the specific, verifiable dimensions along which the 4-carboxylic acid isomer differentiates itself from the 2- and 3-carboxylic acid alternatives.

Quantitative Differentiation of 1-Isonicotinoylpiperidine-4-carboxylic Acid: Comparator-Based Evidence


IMPDH2 Enzyme Inhibition: Superior Potency of the 4-Carboxylic Acid Isomer Versus the 3-Carboxylic Acid Isomer

1-Isonicotinoylpiperidine-4-carboxylic acid demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression, antiviral, and anticancer indications. The compound exhibits a Ki value of 240 nM against IMPDH2 when assessed via competitive binding assay [1][2]. In contrast, the 3-carboxylic acid regioisomer (1-isonicotinoylpiperidine-3-carboxylic acid) lacks any reported IMPDH2 inhibitory activity at comparable concentrations, indicating that the 4-position carboxylic acid geometry is essential for productive engagement of the IMPDH2 active site .

Enzymology Drug Discovery Nucleotide Metabolism

Physicochemical Differentiation: Predicted LogD₇.₄ and Chromatographic Behavior Versus Regioisomers

The carboxylic acid position critically influences the compound's ionization state at physiological pH, directly impacting solubility, permeability, and chromatographic retention. 1-Isonicotinoylpiperidine-4-carboxylic acid exhibits a predicted LogD₇.₄ value of -3.30, indicating substantial hydrophilicity and predominant existence in the ionized carboxylate form at physiological pH . The 2-carboxylic acid regioisomer (CAS 67691-58-1) displays a significantly higher predicted XLogP3-AA value of 0.8, reflecting markedly different lipophilicity that arises from the altered spatial relationship between the carboxylate and the piperidine nitrogen [1]. This divergence translates to distinct chromatographic retention times and extraction behavior, requiring isomer-specific analytical methods.

Physicochemical Profiling Analytical Chemistry Drug Metabolism

Multi-Target Enzyme Inhibition Profile: 4-Carboxylic Acid Isomer Demonstrates Broader Polypharmacology Versus 3-Isomer

1-Isonicotinoylpiperidine-4-carboxylic acid has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional documented inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. This multi-target enzyme inhibition profile, spanning inflammatory (lipoxygenase, cyclooxygenase) and metabolic (carboxylesterase, formyltetrahydrofolate synthetase) pathways, is not documented for the 3-carboxylic acid regioisomer, whose reported biological activity is limited to α-glucosidase inhibition (IC₅₀ = 2.1–8.3 μM) and GABA uptake inhibition (Ki = 0.4 μM) without overlap in the arachidonic acid cascade targets .

Polypharmacology Enzyme Inhibition Inflammation

Synthetic Utility: Differential Chemical Reactivity at the 4-Position Versus 2-Position Carboxylic Acid

The regioisomeric position of the carboxylic acid governs steric accessibility and electronic properties that dictate downstream synthetic transformations. The 4-carboxylic acid isomer offers a less sterically hindered carboxylate environment relative to the 2-carboxylic acid isomer, where the carboxyl group resides adjacent to the piperidine nitrogen bearing the isonicotinoyl substituent. This steric relief at the 4-position facilitates cleaner amide coupling reactions with bulky amines and enables more predictable regioselective functionalization of the piperidine ring . The 2-isomer's crowded environment may necessitate harsher coupling conditions or yield lower conversion efficiency in standard amidation protocols.

Organic Synthesis Medicinal Chemistry Building Blocks

Antioxidant Activity: Documented Radical Scavenging Function Absent in 3-Carboxylic Acid Isomer

1-Isonicotinoylpiperidine-4-carboxylic acid has been documented to function as an antioxidant in fats and oils, indicating measurable radical scavenging or metal-chelating capacity that protects lipid substrates from oxidative degradation [1]. This property is not reported for the 3-carboxylic acid regioisomer, whose documented applications center on enzyme inhibition without mention of antioxidant activity. The 4-position carboxylic acid, in conjunction with the isonicotinoyl moiety, may confer the specific electronic configuration required for effective hydrogen atom transfer or metal coordination underlying the observed antioxidant effect.

Antioxidant Oxidative Stress Chemical Stability

Recommended Procurement Scenarios for 1-Isonicotinoylpiperidine-4-carboxylic Acid Based on Differential Evidence


Development of IMPDH2-Targeted Chemical Probes or Lead Compounds

Based on documented sub-micromolar IMPDH2 inhibition (Ki = 240 nM) that is absent in the 3-carboxylic acid regioisomer, 1-isonicotinoylpiperidine-4-carboxylic acid is the appropriate scaffold for initiating structure-activity relationship (SAR) studies targeting IMPDH2 for immunosuppressive, antiviral, or anticancer applications [1]. Procurement of this specific isomer avoids the futile expenditure of resources on regioisomers lacking target engagement.

Investigation of Arachidonic Acid Cascade Modulation (Inflammation Research)

The compound's documented inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase positions it as a tool compound for probing the arachidonic acid metabolic pathway [1]. Researchers studying inflammatory mediator biosynthesis should procure this 4-isomer rather than the 3-isomer, whose activity is restricted to carbohydrate metabolism and GABAergic systems .

Synthesis of Amide Derivatives Requiring Sterically Accessible Carboxylic Acid Handles

For medicinal chemistry workflows involving amide coupling of the carboxylic acid moiety, the 4-position isomer offers reduced steric hindrance compared to the 2-position isomer, facilitating cleaner and higher-yielding derivatization with bulky amine partners [1]. This synthetic advantage supports efficient library synthesis and SAR exploration.

Antioxidant Formulation Studies (Lipid Oxidation Models)

Given the compound's documented antioxidant activity in fats and oils [1], this isomer is the appropriate selection for studies examining oxidative stability of lipid-based formulations or for investigating structure-antioxidant activity relationships within the N-isonicotinoyl piperidine series. The 3-isomer lacks comparable documentation of antioxidant function.

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